REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:16]2[C:11](=[CH:12][C:13]([S:17]([Cl:20])(=[O:19])=[O:18])=[CH:14][CH:15]=2)[C:10](=O)[NH:9][CH:8]=1.CCOCC>CC#N>[Cl:20][S:17]([C:13]1[CH:12]=[C:11]2[C:16]([C:7]([Cl:6])=[CH:8][N:9]=[C:10]2[Cl:3])=[CH:15][CH:14]=1)(=[O:19])=[O:18]
|
Name
|
|
Quantity
|
9.65 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CNC(C2=CC(=CC=C12)S(=O)(=O)Cl)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the MeCN solution was decanted from the insoluble sludge
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with hot EtOAc
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a solid which
|
Type
|
CUSTOM
|
Details
|
The ethereal solution was decanted from the insoluble material
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=CC=C2C(=CN=C(C2=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 67 mmol | |
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |